Lipophilicity Shift Driven by C5 Bromine: XLogP3-AA Comparison with the 5-Hydrogen Analog
The 5-bromo substitution significantly increases lipophilicity compared to the 5-hydrogen analog (CAS 1516571-42-8). The target compound exhibits a computed XLogP3-AA value of 2.4 [1], a critical parameter for predicting membrane permeability and oral bioavailability. In contrast, the 5-H comparator yields XLogP3-AA of 1.5 [2], a difference of +0.9 log units. This shifts the target compound from the lower end of the optimal lipophilicity range for CNS-penetrant antibacterials to a more balanced profile suited for both systemic distribution and cellular permeability.
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.4 |
| Comparator Or Baseline | 5-H analog (CAS 1516571-42-8): XLogP3-AA = 1.5 |
| Quantified Difference | ΔXLogP3-AA = +0.9 (target is 60% more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm, identical prediction method for both compounds, PubChem 2019.06.18 release |
Why This Matters
A +0.9 logP increase places the compound in a more favorable ADME space for intracellular Gram-positive pathogen targeting, directly informing lead optimization and procurement decisions over the 5-H analog.
- [1] PubChem. PubChem Compound Summary for CID 89978804. National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] PubChem. PubChem Compound Summary for CID 83530985. National Center for Biotechnology Information. Accessed May 2026. View Source
